molecular formula C14H25BClNO2 B14075620 (R)-Boroalg(+)-pinanediol hydrochloride

(R)-Boroalg(+)-pinanediol hydrochloride

Cat. No.: B14075620
M. Wt: 285.62 g/mol
InChI Key: CHFNOPSAXRAGSD-QGRIBYALSA-N
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Description

®-BoroAlg(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroAlg(+)-Pinanediol-hydrochloride typically involves the reaction of pinanediol with boronic acid derivatives. The process often includes the use of catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved. Common methods include:

    Hydroboration: This involves the addition of borane to alkenes, followed by oxidation to form the boronic acid derivative.

    Suzuki Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of ®-BoroAlg(+)-Pinanediol-hydrochloride is scaled up using continuous flow reactors. This allows for precise control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

®-BoroAlg(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: The boronic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include boronic acids, borates, and boranes, which are valuable intermediates in organic synthesis.

Scientific Research Applications

®-BoroAlg(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the synthesis of boron neutron capture therapy agents, which are used to treat certain types of cancer.

    Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of ®-BoroAlg(+)-Pinanediol-hydrochloride involves the formation of boron-carbon bonds. The boronic acid group interacts with various molecular targets, including enzymes and receptors, to exert its effects. The compound can also participate in catalytic cycles, facilitating the formation of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-BoroAlg(+)-Pinanediol-hydrochloride: The enantiomer of ®-BoroAlg(+)-Pinanediol-hydrochloride, with similar reactivity but different stereochemistry.

    Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but different applications.

    Methylboronic Acid: Another boronic acid derivative with similar reactivity but different molecular structure.

Uniqueness

®-BoroAlg(+)-Pinanediol-hydrochloride is unique due to its chiral nature, which allows for the formation of enantiomerically pure products. This makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds.

Properties

Molecular Formula

C14H25BClNO2

Molecular Weight

285.62 g/mol

IUPAC Name

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine;hydrochloride

InChI

InChI=1S/C14H24BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h5,9-12H,1,6-8,16H2,2-4H3;1H/t9?,10?,11?,12?,14-;/m0./s1

InChI Key

CHFNOPSAXRAGSD-QGRIBYALSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC=C)N.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N.Cl

Origin of Product

United States

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